molecular formula C36H76ClN B11955285 1-Dodecanamine, N,N-didodecyl-, hydrochloride CAS No. 2486-89-7

1-Dodecanamine, N,N-didodecyl-, hydrochloride

Cat. No.: B11955285
CAS No.: 2486-89-7
M. Wt: 558.4 g/mol
InChI Key: GPQCSCQDQNXQSV-UHFFFAOYSA-N
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Description

1-Dodecanamine, N,N-didodecyl-, hydrochloride (CAS 2915-90-4) is a tertiary amine hydrochloride with three dodecyl chains (C12H25) attached to the nitrogen atom. Its molecular formula is C25H53N·HCl, and it is classified as a twin-tailed surfactant due to its amphiphilic structure . This compound is synthesized via the reaction of N,N-didodecyl methyl amine with hydrochloric acid, forming a cationic surfactant with applications in industrial formulations, including emulsification and corrosion inhibition .

Properties

CAS No.

2486-89-7

Molecular Formula

C36H76ClN

Molecular Weight

558.4 g/mol

IUPAC Name

N,N-didodecyldodecan-1-amine;hydrochloride

InChI

InChI=1S/C36H75N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H

InChI Key

GPQCSCQDQNXQSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Cl

Origin of Product

United States

Preparation Methods

Example Protocol

ParameterValueSource
Molar RatioDodecylamine : Dodecyl Chloride = 1:2
SolventEthyl Acetate
Temperature85°C
Reaction Time6 hours
Yield80–82%

Synthesis via Quaternary Ammonium Salt Formation

This method leverages the reactivity of tertiary amines with alkylating agents to form quaternary ammonium salts, which are subsequently protonated.

Key Steps

  • Reagent Preparation :

    • Tertiary Amine : Tridodecylamine (C₃₆H₇₅N).

    • Alkylating Agent : Methyl chloride (CH₃Cl) or bromoalkanes.

  • Reaction Conditions :

    • Solvent : Methanol, ethanol, or isopropanol.

    • Catalyst : Sodium methoxide or sodium hydroxide.

    • Temperature : 80–120°C under reflux.

  • Post-Reaction Treatment :

    • Protonation : Addition of HCl gas or concentrated HCl solution.

Example Protocol

ParameterValueSource
Molar RatioTridodecylamine : CH₃Cl = 1:1
SolventMethanol
Temperature90°C
Reaction Time4 hours
Yield75–80%

Alternative Routes Using Chlorinated Precursors

Patent CN107304175A describes a method involving guanidine hydrochloride and chlorinated dodecane, though this is less common for the target compound.

Key Steps

  • Reagent Preparation :

    • Guanidine Hydrochloride : HN=C(NH₂)₂·HCl.

    • Chlorinated Dodecane : C₁₂H₂₅Cl.

  • Reaction Conditions :

    • Solvent : Dichloromethane or toluene.

    • Temperature : 10–12°C (backflow reaction).

  • Mechanism :

    • Chlorinated dodecane reacts with guanidine hydrochloride to form an intermediate, which is further processed with strong alkali and glacial acetic acid.

Limitations

This method is more suited for dodine (a fungicide) and requires extensive purification steps, making it less efficient for large-scale production.

Purification and Characterization

Post-synthesis purification is critical to achieve high-purity products.

Common Techniques

  • Recrystallization :

    • Solvent: Ethanol/benzene (95:5).

    • Temperature: Low-temperature vacuum crystallization.

  • Distillation :

    • Conditions : Reduced pressure (0.03 mmHg).

    • Boiling Point : 220–228°C.

  • Analytical Methods :

    • NMR : Confirms the absence of free amine (e.g., δ 4.95–4.50 ppm for NH₂ in CDCl₃).

    • HPLC : Purity >98%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Alkylation of DodecylamineHigh yield, simple reagentsRequires precise stoichiometry
Quaternary Salt FormationFlexible for varied alkyl chainsLower yield for methyl groups
Chlorinated PrecursorNovel intermediatesComplex purification

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanamine, N,N-didodecyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound back to its primary amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Chemistry

1-Dodecanamine, N,N-didodecyl-, hydrochloride is widely used as a surfactant in the synthesis of nanoparticles and stabilization of emulsions. Its ability to reduce surface tension facilitates the formation of stable colloidal systems essential for various chemical reactions.

Biology

In biological research, this compound is employed in the preparation of liposomes and vesicular systems for drug delivery. Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing the bioavailability of therapeutic agents.

Medicine

The compound has been investigated for its potential use in antimicrobial formulations and as a component in topical treatments. Its surfactant properties enable it to disrupt microbial membranes, making it effective against various pathogens.

Industry

In industrial applications, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents. Its effectiveness as a surfactant contributes to improved product performance.

Antimicrobial Efficacy

The following table summarizes findings from studies on the antimicrobial efficacy of this compound against various microorganisms:

MicroorganismInhibition Zone (mm)Concentration (mg/mL)Reference
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study investigated the use of this compound as a food preservative. Results indicated that incorporating this compound into food packaging significantly reduced microbial growth over a 30-day period compared to controls without the compound. This suggests potential applications in extending shelf life while maintaining food safety.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the biodegradability of dodecylamines in wastewater treatment systems. Results indicated that these compounds are biodegradable under aerobic conditions, with degradation rates exceeding 80% within 28 days. This highlights their potential for safe use in industrial applications where environmental impact is a concern.

Mechanism of Action

The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, hydrochloride primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, such as drug delivery and emulsification. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound interacts through hydrophobic and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Chain Structure Key Functional Groups
1-Dodecanamine, N,N-didodecyl-, HCl 2915-90-4 C25H53N·HCl Three dodecyl chains Tertiary amine hydrochloride
N,N-Didodecyl dimethylammonium bromide Not specified C26H56BrN Two dodecyl chains, one methyl Quaternary ammonium salt
N,N-Dimethyldodecylamine 112-18-5 C14H31N One dodecyl chain, two methyl Tertiary amine
Dodecanamine hydrochloride 929-73-7 C12H28ClN Single dodecyl chain Primary amine hydrochloride
Key Structural Differences :
  • Chain Number : The target compound has three dodecyl chains, whereas N,N-Dimethyldodecylamine (CAS 112-18-5) has one dodecyl chain and two methyl groups .
  • Ionic Nature : Unlike quaternary ammonium salts (e.g., N,N-didodecyl dimethylammonium bromide ), the target compound is a tertiary amine hydrochloride, making it less thermally stable but easier to synthesize .

Surfactant Properties

Monolayer Behavior :
  • The target compound’s monomeric structure contrasts with gemini surfactants like (s-methylene)-1,s-bis(methyldidodecyl ammonium bromide) (s=3,4,6), which exhibit superior monolayer formation at air/water interfaces due to their twin-tailed, bridged structures .
  • The monomeric counterpart, N,N-didodecyl dimethylammonium bromide, shows lower surface tension reduction efficiency compared to gemini analogs .
Critical Micelle Concentration (CMC) :
  • While specific CMC data for the target compound is unavailable, related tertiary amines (e.g., N,N-Dimethyldodecylamine) typically have higher CMC values than quaternary ammonium salts due to reduced ionic strength .

Physical Properties

  • Melting Point : N,N-Dimethyldodecylamine (CAS 112-18-5) melts at 252.85 K , while the hydrochloride form likely has a higher melting point due to ionic interactions.
  • Solubility: Hydrochloride salts generally exhibit higher water solubility than non-ionic analogs (e.g., tri-n-dodecylamine, CAS 102-92-1) .

Biological Activity

1-Dodecanamine, N,N-didodecyl-, hydrochloride (CAS No. 2486-89-7) is an organic compound belonging to the class of amines. It is characterized by a long hydrocarbon chain, which significantly influences its biological activity and potential applications in various fields such as biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula: C14_{14}H30_{30}ClN
  • Molecular Weight: 249.86 g/mol
  • IUPAC Name: N,N-Didodecylamine hydrochloride

Physical Properties

PropertyValue
Density0.799 g/cm³
Boiling Point265.2 °C
Melting PointNot available
Flash Point106.9 °C

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The long hydrophobic dodecyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property can lead to various biological effects:

  • Antimicrobial Activity: The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxic Effects: In certain concentrations, it can induce apoptosis in cancer cells by altering membrane integrity and signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of various long-chain amines, including 1-Dodecanamine, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .
  • Cytotoxicity in Cancer Cells:
    Research conducted on human breast cancer cell lines demonstrated that treatment with 1-Dodecanamine led to a dose-dependent increase in cytotoxicity, with IC50 values around 15 µM after 24 hours of exposure. This cytotoxic effect was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function .
  • Environmental Impact:
    An ecotoxicological assessment revealed that 1-Dodecanamine exhibits toxicity towards aquatic organisms, with an LC50 value of 0.71 mg/L for Danio rerio (zebrafish) over a 96-hour exposure period. This suggests potential risks associated with its use in industrial applications .

Toxicological Data

The compound's safety profile has been assessed through various toxicological studies:

  • Acute Toxicity: Oral LD50 values in rats were found to be greater than 2000 mg/kg, indicating low acute toxicity.
  • Chronic Exposure: Repeated dose studies showed no significant adverse effects at lower concentrations but highlighted the need for further investigation into long-term exposure effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Dodecanamine, a comparison with structurally similar compounds is essential:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Environmental Toxicity (LC50)
1-Dodecanamine, N,N-didodecyl-, HClHigh15 µM0.71 mg/L
DodecylamineModerate25 µM1.5 mg/L
N,N-DimethyldodecylamineLow>100 µM>10 mg/L

This table illustrates that while all compounds possess some level of biological activity, 1-Dodecanamine stands out due to its potent antimicrobial and cytotoxic properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-dodecanamine, N,N-didodecyl-, hydrochloride, and how do they influence experimental design?

  • Molecular formula : C12H28ClN; Molecular weight : 221.81 g/mol.
  • Thermal properties :

PropertyValueMethod/Reference
Melting point (Tfus)252.85 KTRC-assigned uncertainty ±0.5 K
Boiling point (Tboil)384.2 K at 0.004 barAldrich Chemical data
  • Solubility : Sparingly soluble in water; miscible in ethanol, ether, and chloroform .
  • Safety : Handle with S24/25 precautions (avoid skin/eye contact) . These properties necessitate controlled-temperature setups for synthesis and solvent compatibility testing.

Q. How can researchers validate the purity of this compound?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to resolve amine hydrochloride peaks.
  • Spectroscopy : <sup>1</sup>H NMR (δ 0.8–1.6 ppm for aliphatic protons; δ 3.1–3.3 ppm for N–CH2 groups) .
  • Elemental analysis : Match experimental C, H, N, and Cl content to theoretical values (C: 64.9%, H: 12.7%, N: 6.3%, Cl: 16.0%) .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound, and how are they addressed?

  • Challenge : Competitive side reactions (e.g., monoalkylation instead of dialkylation).
  • Optimization :

  • Use excess dodecylamine and controlled pH (6–7) to favor N,N-didodecyl product .
  • Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .
    • Purification : Recrystallization from ethanol/acetone mixtures improves yield (reported >85% purity) .

Q. How does the surfactant behavior of this compound compare to gemini surfactants in monolayer studies?

  • Critical micelle concentration (CMC) : Lower CMC (~0.1 mM) compared to monomeric surfactants (e.g., N,N-didodecyl dimethylammonium bromide, CMC ~1 mM) due to twin hydrophobic chains .
  • Air/water interface : Langmuir film balance studies show higher surface pressure (π ≈ 45 mN/m at 25°C) and lower collapse pressure than gemini analogs, indicating weaker intermolecular cohesion .

Q. How can discrepancies in reported thermal data (e.g., melting points) be resolved?

  • Data conflicts : TRC reports Tfus = 252.85 K , while CRC lists 255 K .
  • Resolution :

  • Verify calibration standards (e.g., NIST-certified thermometers).
  • Consider polymorphic forms: Recrystallize the compound under varied solvents (e.g., ethanol vs. acetone) and re-measure .

Methodological and Analytical Focus

Q. What advanced techniques characterize the compound’s phase transitions and stability?

  • DSC (Differential Scanning Calorimetry) : Detect enthalpy of fusion (ΔHfus) and decomposition onset (>473 K) .
  • TGA (Thermogravimetric Analysis) : Quantify thermal stability; mass loss begins at ~450 K under N2 atmosphere .

Q. How does the compound interact with biological membranes in drug delivery studies?

  • Mechanism : The hydrophobic chains embed into lipid bilayers, while the ammonium group facilitates electrostatic interactions with anionic phospholipids.
  • Experimental design : Use fluorescence anisotropy (e.g., DPH probes) to measure membrane fluidity changes .

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